![molecular formula C14H13ClN2O B5874027 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B5874027.png)
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound targets specific enzymes and signaling pathways that are involved in cancer cell growth and survival.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has shown promising results in inhibiting the growth and survival of cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Wirkmechanismus
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide targets specific enzymes and signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cell lymphomas and leukemias. 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. This pathway is important for the survival and proliferation of T-cell lymphomas and leukemias.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been shown to have a selective and potent inhibitory effect on BTK and ITK. This inhibition leads to a decrease in the proliferation and survival of cancer cells. 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has also been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can help to further reduce the growth and survival of cancer cells. In addition, 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has been shown to have minimal toxicity and side effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide is its selectivity and potency in inhibiting BTK and ITK. This makes it a promising candidate for treating various types of cancer. However, one limitation is that 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide has only been studied in preclinical models and has not yet been tested in clinical trials. Further research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several potential future directions for the study of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its effectiveness in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide in humans. Finally, more studies are needed to understand the long-term effects of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide on cancer patients.
Synthesemethoden
The synthesis of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 2-chloro-4-methylbenzoyl chloride with 3-pyridinemethanol to form the intermediate compound 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. This intermediate is then reacted with a coupling agent to produce the final product, 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide. The purity and yield of 2-chloro-4-methyl-N-(3-pyridinylmethyl)benzamide can be improved through various purification methods, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-4-5-12(13(15)7-10)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFIUCEQVWWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.